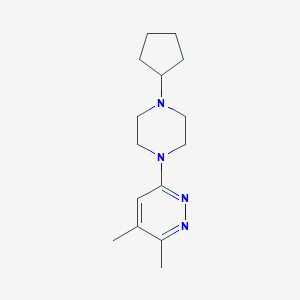
6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a cyclopentyl group and a pyridazine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using protected diamines and sulfonium salts under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
6-(4-Cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern on the piperazine and pyridazine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H24N4 |
|---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-3,4-dimethylpyridazine |
InChI |
InChI=1S/C15H24N4/c1-12-11-15(17-16-13(12)2)19-9-7-18(8-10-19)14-5-3-4-6-14/h11,14H,3-10H2,1-2H3 |
InChI Key |
KQTSZYVCIIGXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B12263737.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12263774.png)
![4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B12263780.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B12263782.png)
![5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263783.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![N,5-dimethyl-N-[1-(5-methylthiophene-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12263787.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12263800.png)

